![molecular formula C12H23NO2 B069692 Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate CAS No. 179923-09-2](/img/structure/B69692.png)
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate
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Overview
Description
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate is a chemical compound commonly known as tBuDMPC. It is a synthetic compound that has been widely studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of tBuDMPC is not well understood. However, it has been suggested that it may act as a nucleophile in various reactions due to the presence of the carbamate group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of tBuDMPC. However, it has been shown to be non-toxic in animal studies, suggesting that it may have potential use in biomedical research.
Advantages and Limitations for Lab Experiments
One advantage of tBuDMPC is its synthetic accessibility, which makes it a useful building block for the synthesis of other compounds. However, one limitation is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.
Future Directions
There are several future directions for research on tBuDMPC. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, its potential use as a ligand in catalysis and reagent in organic synthesis warrants further investigation. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of tBuDMPC.
Synthesis Methods
The synthesis of tBuDMPC involves the reaction of tert-butyl carbamate with (E)-4,4-dimethylpent-2-enyl bromide in the presence of a base. The reaction results in the formation of tBuDMPC, which can be purified through various methods such as column chromatography.
Scientific Research Applications
TBuDMPC has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of other compounds, a ligand in catalysis, and a reagent in organic synthesis. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
179923-09-2 |
---|---|
Product Name |
Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate |
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)8-7-9-13-10(14)15-12(4,5)6/h7-8H,9H2,1-6H3,(H,13,14)/b8-7+ |
InChI Key |
MGBDTBBBZABHJD-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)C=CCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C=CCNC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (4,4-dimethyl-2-pentenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origin of Product |
United States |
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